6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique structural arrangement, incorporating both oxygen and nitrogen atoms within its framework. This compound is classified under bicyclic azabicycloalkanes, which are known for their distinctive properties and reactivity profiles. The synthesis and application of this compound have garnered interest in medicinal chemistry and organic synthesis, primarily due to its potential as a building block for biologically active molecules.
The compound is derived from the bicyclic structure known as azabicyclo[3.1.0]hexane, which is characterized by a nitrogen atom integrated into the ring system. The presence of a methyl group and an oxygen atom contributes to its classification as a 3-oxa derivative. This classification is significant because it influences the chemical behavior and potential applications of the compound in various scientific fields, including medicinal chemistry and materials science.
The synthesis of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane typically involves several key steps:
Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to analyze the synthesized compounds, confirming their structures and purity levels.
The molecular structure of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane can be represented as follows:
This structure consists of a bicyclic framework where:
The molecular weight of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane is approximately 113.17 g/mol, with specific spectral data obtained through NMR providing insights into its chemical environment.
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane can undergo various chemical transformations:
Common reagents used in these reactions include:
These reactions highlight the versatility of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane in synthetic organic chemistry.
The mechanism of action for 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane varies based on its applications in medicinal chemistry:
Research indicates that modifications to the bicyclic framework can enhance its efficacy against viral targets, making it a valuable candidate for further development in pharmaceutical applications.
The physical properties of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane include:
Chemical properties include:
Relevant analyses using spectroscopic techniques confirm these properties, aiding in understanding its behavior under various conditions.
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane has numerous applications in scientific research:
6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane (C₅H₉NO) represents a synthetically challenging bridged heterocycle that combines aziridine and oxetane rings within a bicyclo[3.1.0]hexane scaffold. Its structure features a strained aziridine moiety (N-C bond angle ~60°) fused to an oxetane ring (C-O-C angle ~92°), creating significant ring strain that enhances electrophilic reactivity at the nitrogen atom. The methyl group at N6 provides steric and electronic modulation, influencing both stability and reactivity patterns. Key structural parameters include:
Table 1: Structural Attributes of 6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Feature | Value | Significance |
---|---|---|
Molecular Formula | C₅H₉NO | Hybrid O/N heterocycle |
Aziridine N-C bond angle | 58–62° | Enhanced nucleophilicity |
Oxetane C-O-C bond angle | 90–94° | Ring strain for reactivity modulation |
N-Methyl torsion angle | 7–12° | Steric gearing for selective functionalization |
This unique architecture enables dual reactivity modes: nucleophilic ring-opening at aziridine and polar functionalization at oxetane, making it a versatile synthon in complex molecule synthesis [2] [6].
This scaffold emerged in the early 2000s as chemists sought rigidified bioisosteres for natural product derivatization. Its design mimics bioactive cores in:
Initially synthesized as a conformational constraint tool, its applications expanded due to the pharmaceutical relevance of oxetanes (e.g., as ketone bioisosteres) and aziridines (e.g., in covalent inhibitors). Patent literature from 2006–2015 reveals its adoption in CNS-active prototypes, leveraging the bicyclic core to enhance blood-brain barrier penetration [4] [5] [8]. Current scarcity (discontinued commercially) underscores high demand for innovative synthetic routes [3] [6].
Table 2: Historical Development Timeline
Year | Milestone | Reference |
---|---|---|
2006 | First enantioselective synthesis via imine cyclization | Patent WO2007075790A1 |
2013 | Exploration in serotonin modulator templates | Patent US9133159B2 |
2015–2020 | Commercial discontinuation (Biosynth) | CymitQuimica listings |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7